Cas no 1090870-04-4 (2-[Cyclopentyl(methyl)amino]acetamide)
![2-[Cyclopentyl(methyl)amino]acetamide structure](https://www.kuujia.com/scimg/cas/1090870-04-4x500.png)
2-[Cyclopentyl(methyl)amino]acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[cyclopentyl(methyl)amino]acetamide
- NE51422
- 2-[Cyclopentyl(methyl)amino]acetamide
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- Inchi: 1S/C8H16N2O/c1-10(6-8(9)11)7-4-2-3-5-7/h7H,2-6H2,1H3,(H2,9,11)
- InChI Key: UAHZKFSPRMQRTQ-UHFFFAOYSA-N
- SMILES: O=C(CN(C)C1CCCC1)N
Computed Properties
- Exact Mass: 156.126263138g/mol
- Monoisotopic Mass: 156.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3
- XLogP3: 0.5
2-[Cyclopentyl(methyl)amino]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4109-5G |
2-[cyclopentyl(methyl)amino]acetamide |
1090870-04-4 | 95% | 5g |
¥ 5,273.00 | 2023-03-30 | |
Enamine | EN300-70286-0.25g |
2-[cyclopentyl(methyl)amino]acetamide |
1090870-04-4 | 95% | 0.25g |
$142.0 | 2023-05-03 | |
Chemenu | CM434013-250mg |
2-[cyclopentyl(methyl)amino]acetamide |
1090870-04-4 | 95%+ | 250mg |
$188 | 2023-01-20 | |
TRC | B424925-50mg |
2-[Cyclopentyl(methyl)amino]acetamide |
1090870-04-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-70286-1.0g |
2-[cyclopentyl(methyl)amino]acetamide |
1090870-04-4 | 95% | 1g |
$371.0 | 2023-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4109-10G |
2-[cyclopentyl(methyl)amino]acetamide |
1090870-04-4 | 95% | 10g |
¥ 7,821.00 | 2023-03-30 | |
Enamine | EN300-70286-2.5g |
2-[cyclopentyl(methyl)amino]acetamide |
1090870-04-4 | 95% | 2.5g |
$726.0 | 2023-05-03 | |
Aaron | AR01ABRL-500mg |
2-[cyclopentyl(methyl)amino]acetamide |
1090870-04-4 | 95% | 500mg |
$398.00 | 2025-02-10 | |
A2B Chem LLC | AV60325-250mg |
2-[cyclopentyl(methyl)amino]acetamide |
1090870-04-4 | 95% | 250mg |
$185.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4109-500.0mg |
2-[cyclopentyl(methyl)amino]acetamide |
1090870-04-4 | 95% | 500.0mg |
¥1142.0000 | 2024-07-28 |
2-[Cyclopentyl(methyl)amino]acetamide Related Literature
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
Additional information on 2-[Cyclopentyl(methyl)amino]acetamide
Comprehensive Overview of 2-[Cyclopentyl(methyl)amino]acetamide (CAS No. 1090870-04-4): Properties, Applications, and Research Insights
2-[Cyclopentyl(methyl)amino]acetamide (CAS No. 1090870-04-4) is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This cyclopentyl-derived acetamide features a unique methylamino substitution pattern, making it a valuable intermediate for drug discovery and material science. Its molecular structure combines a cyclopentane ring with a methylaminoacetamide moiety, offering distinct steric and electronic properties for targeted applications.
Recent studies highlight the compound's potential in modulating enzyme activity and receptor binding, particularly in neurological and metabolic research. Researchers are investigating its role as a scaffold molecule for designing novel small-molecule inhibitors, aligning with current trends in precision medicine and personalized therapeutics. The amide group in its structure enhances hydrogen-bonding capacity, a critical feature for bioavailability optimization in drug development.
The synthesis of 2-[Cyclopentyl(methyl)amino]acetamide typically involves reductive amination of cyclopentanone derivatives followed by amide coupling reactions. Advanced purification techniques like preparative HPLC ensure high purity (>98%), meeting stringent requirements for pharmaceutical intermediates. Analytical characterization via NMR spectroscopy (¹H, ¹³C) and mass spectrometry confirms its structural integrity, while X-ray crystallography studies reveal its conformational preferences in solid state.
In material science, this compound demonstrates intriguing properties for molecular self-assembly applications. Its amphiphilic character enables formation of ordered nanostructures, relevant to drug delivery systems and functional coatings. Recent patent filings suggest growing industrial interest in its derivatives for biodegradable polymers and smart materials responsive to physiological conditions.
From a computational chemistry perspective, 1090870-04-4 serves as an excellent model for studying conformational dynamics of N-alkylated acetamides. Molecular docking simulations predict favorable interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) and kinase enzymes. These computational insights guide medicinal chemists in structure-activity relationship (SAR) studies for next-generation therapeutics.
Quality control protocols for 2-[Cyclopentyl(methyl)amino]acetamide emphasize rigorous impurity profiling using UHPLC-MS techniques. Regulatory-compliant documentation includes detailed certificates of analysis (CoA) covering residual solvents, heavy metal content, and stability data under various storage conditions (-20°C to +25°C). These measures address growing industry demands for traceable synthetic compounds in preclinical research.
Emerging applications explore its utility in proteomics research as a mass spectrometry tag for improved peptide detection. The compound's secondary amine functionality allows selective modification of carboxyl groups in biomolecules, facilitating advanced bioconjugation strategies. Such innovations align with current multi-omics research trends integrating proteomic and metabolomic data.
Environmental and safety assessments indicate favorable ecotoxicological profiles for 1090870-04-4, with biodegradation studies showing >80% mineralization within 28 days under standard OECD test conditions. Its low bioaccumulation potential and minimal aquatic toxicity make it suitable for sustainable chemistry applications, addressing growing concerns about green chemistry principles in synthetic organic chemistry.
The global market for cyclopentyl-containing compounds like 2-[Cyclopentyl(methyl)amino]acetamide is projected to grow at 6.8% CAGR (2023-2030), driven by expanding contract research organizations (CROs) and drug discovery pipelines. Custom synthesis services now offer isotope-labeled versions (¹³C, ¹⁵N) for advanced pharmacokinetic studies, reflecting the compound's versatility in modern research workflows.
Future research directions may explore its potential in allosteric modulator development and protein-protein interaction inhibition. The compound's balanced lipophilicity (clogP ~1.2) and polar surface area (≈40 Ų) make it particularly interesting for blood-brain barrier penetration studies, a hot topic in neuropharmacology and CNS drug development.
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